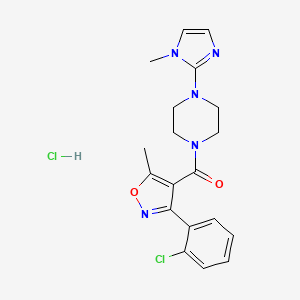
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including an isoxazole ring, a piperazine ring, and an imidazole ring. These groups are common in many pharmaceuticals and could potentially contribute to biological activity .
Molecular Structure Analysis
The presence of multiple rings in the structure suggests that this compound could have interesting chemical properties. The isoxazole ring, in particular, is a versatile heterocycle that is found in many biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, stability, and reactivity could be influenced by the presence of the isoxazole, piperazine, and imidazole rings .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study reported the synthesis of new pyridine derivatives, including compounds with structural similarities to the query chemical, showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another research synthesized piperazinone derivatives evaluated for their cytotoxic activities on cancer and normal cell lines, indicating the potential for cancer therapy (Ghasemi, Sharifi, & Mojarrad, 2020).
Anticancer and Antituberculosis Studies
A particular focus was on the synthesis of derivatives for anticancer and antituberculosis studies, with some compounds showing significant activity. For example, compounds synthesized using the reductive amination method exhibited notable antituberculosis and anticancer activities (Mallikarjuna, Padmashali, & Sandeep, 2014). Moreover, molecular docking studies of newly synthesized compounds revealed potential as anticancer and antimicrobial agents, highlighting their interaction with biological targets (Katariya, Vennapu, & Shah, 2021).
Antifungal Compound Study
The solubility and partitioning processes of a novel antifungal compound were characterized, providing insights into its potential adsorption and delivery pathways in biological media, which is crucial for developing effective antifungal therapies (Volkova, Levshin, & Perlovich, 2020).
Synthesis for Therapeutic Agents
The linear synthesis of derivatives as possible therapeutic agents was explored, with some showing inhibitory activity against α-glucosidase enzyme, suggesting potential for diabetes treatment (Abbasi et al., 2019). Additionally, the synthesis and evaluation of novel isoxazolines linked to benzoisothiazoles highlighted their potent apoptotic and antineoplastic activities in mammalian cancer cells (Byrappa, Raj, Kungyal, Kudva, Salimath, & Rai, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2.ClH/c1-13-16(17(22-27-13)14-5-3-4-6-15(14)20)18(26)24-9-11-25(12-10-24)19-21-7-8-23(19)2;/h3-8H,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCMIWFXEWNSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NC=CN4C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828616.png)
![7-Chloro-5-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2828618.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2828619.png)
![N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2828620.png)
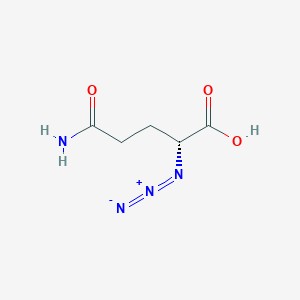
![N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2828625.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2828626.png)

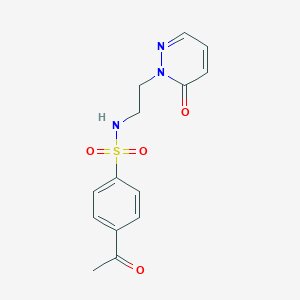
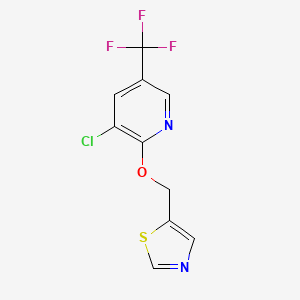
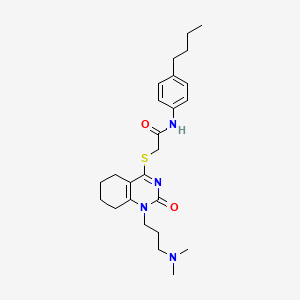
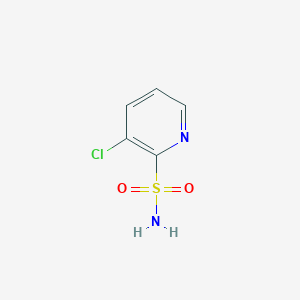
![N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2828635.png)